molecular formula C5H7NO3 B1677866 L-Pyroglutamic acid CAS No. 98-79-3

L-Pyroglutamic acid

Cat. No.: B1677866
CAS No.: 98-79-3
M. Wt: 129.11 g/mol
InChI Key: ODHCTXKNWHHXJC-VKHMYHEASA-N
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Description

L-Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a naturally occurring derivative of glutamic acid. It is formed when the free amino group of glutamic acid or glutamine cyclizes to form a lactam. This compound is found in many proteins and plays a significant role in various biological processes, including the glutathione cycle .

Mechanism of Action

Target of Action

L-Pyroglutamic acid, also known as PCA or 5-oxoproline, is a natural amino acid derivative . It is a metabolite in the glutathione cycle and is converted to glutamate by 5-oxoprolinase . It has been found to have antifungal activity against Phytophthora infestans . It may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Mode of Action

This compound is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It acts to oppose the action of glutamate in the brain . N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases .

Biochemical Pathways

This compound is a metabolite in the glutathione cycle . It is converted to glutamate by 5-oxoprolinase . It is formed during the later stages of biosynthesis at the terminal phases of translation or as a post-translational event . The most convincing evidence suggests that this compound is derived from glutamine .

Pharmacokinetics

It is known that it is formed during protein biosynthesis and is present in various animal and plant cells . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound may function in glutamate storage and acts to oppose the action of glutamate, including in the brain . It has been found to have antifungal activity against Phytophthora infestans . It also has a role in the synthesis of bioactive compounds .

Action Environment

The action of this compound is influenced by various factors in the cellular environment. For example, the formation of this compound from N-terminal glutamine is a post-translational event that occurs during the later stages of biosynthesis . More research is needed to

Safety and Hazards

L-Pyroglutamic acid may cause skin irritation and/or dermatitis . It may cause respiratory irritation and serious eye irritation . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

L-Pyroglutamic acid is formed during the later stages of biosynthesis at the terminal phases of translation or as a post-translational event . It interacts with various enzymes, proteins, and other biomolecules. For instance, N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases . The enzyme pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit energy production and lipid synthesis in the cerebral cortex of young rats . It significantly reduced brain CO2 production, lipid biosynthesis, and ATP levels . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with sour taste receptors through electrophysiology and mutation experiments using Xenopus oocytes . R299 of hPKD2L1 was revealed to be involved in this compound binding in a Xenopus concentration-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it has been found to inhibit energy production and lipid synthesis in cerebral cortex of young rats . It significantly reduced brain CO2 production by 50% at the concentrations of 0.5 to 3 mM, lipid biosynthesis by 20% at concentrations of 0.5 to 3 mM and ATP levels by 52% at the concentration of 3 mM .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in Goto-Kakizaki rats and KK-Ay mice, oral glucose tolerance and serum insulin levels were reduced by this compound . Serum and liver total cholesterol levels were also improved by this compound .

Metabolic Pathways

This compound is involved in the glutathione cycle, where it is converted to glutamate by 5-oxoprolinase . It is also a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that N-terminal glutamic acid and glutamine residues can spontaneously cyclize to become pyroglutamate, or enzymatically converted by glutaminyl cyclases . This suggests that this compound may be transported and distributed within cells and tissues as part of larger protein structures.

Subcellular Localization

Given its role in protein biosynthesis and the glutathione cycle, it is likely that it is localized in the cytoplasm where these processes occur

Chemical Reactions Analysis

Types of Reactions

L-Pyroglutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    From Cyclization: this compound.

    From Hydrolysis: Glutamic acid.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-5-oxopyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1
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InChI Key

ODHCTXKNWHHXJC-VKHMYHEASA-N
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Canonical SMILES

C1CC(=O)NC1C(=O)O
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Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O
Source PubChem
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Molecular Formula

C5H7NO3
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DSSTOX Substance ID

DTXSID6046260
Record name Pidolic acid
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Molecular Weight

129.11 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name L-Pyroglutamic acid
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Solubility

>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C
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Record name Pidolic acid
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Mechanism of Action

Pidolic acid is an endogenous amino acid derivative where the free amino group of glutamic acid or glutamine cyclizes to generate a lactam. Subsequently it is also a metabolite in the glutathione cycle that is converted to glutamate by the enzyme 5-oxoprolinase. Moreover, N-terminal glutamic acid and glutamine residues can either spontaneously cyclize to become pidolic acid, or be enzymatically transformed by glutaminyl cyclases. In particular, this is ultimately a form of N-termini that is a challenge for N-terminal sequencing using Edman chemistry, which necessitates a free primary amino group that is not present in pidolic acid. Pyroglutamate aminopeptidase can restore a free N-terminus by cleaving off the pyroglutamate residue, however. Additionally, pidolic acid and certain pidolic acid salts like calcium, magnesium, and potassium pidolic acid are sometimes used as skin or hair conditioning agents because of their humectant effects. In such humectant formulations, hydrophilic amine, hydroxyl, or even carboxyl groups possess high affinities for forming hydrogen bonds with molecules of water, allowing the hygroscopic formulations to attract and retain moisture in the air nearby through absorption, therefore drawing the water vapor into the formulation.
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CAS No.

98-79-3
Record name L-Pyroglutamic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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